molecular formula C10H13BrO B6253735 1-(1-bromopropyl)-3-methoxybenzene CAS No. 1313429-17-2

1-(1-bromopropyl)-3-methoxybenzene

Cat. No.: B6253735
CAS No.: 1313429-17-2
M. Wt: 229.1
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Description

1-(1-Bromopropyl)-3-methoxybenzene ( 1313429-17-2) is a small organic compound with the molecular formula C 10 H 13 BrO and a molecular weight of 229.11 g/mol [ ] . This compound is characterized by a benzene ring substituted with a methoxy group and a 1-bromopropyl chain, as represented by the SMILES notation CCC(C1=CC(OC)=CC=C1)Br [ ][ ] . It is a valuable chemical building block in organic synthesis and pharmaceutical research. The primary value of this compound lies in its application as an alkylating agent and a versatile synthetic intermediate . The benzyllic bromide moiety is a reactive site that can undergo various nucleophilic substitution reactions, allowing researchers to form new carbon-carbon or carbon-heteroatom bonds. This makes it a useful precursor for synthesizing more complex structures, potentially for applications in material science or as a ligand in catalysis. While a structural isomer, 1-(3-Bromopropyl)-3-methoxybenzene, is noted for its use in the design of BI-3802, a molecule obtained from the Boehringer Ingelheim open innovation portal [ ] , this highlights the general utility of such brominated aromatic compounds in advanced research and drug discovery projects. Researchers should note that this compound requires careful handling. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ] . Standard safety precautions include using personal protective equipment and working in a well-ventilated area. The product is intended for Research Use Only and is not for medicinal or household use [ ] . It is typically stored sealed in a dry environment at room temperature [ ] and is available for procurement from various global stockpoints [ ] .

Properties

CAS No.

1313429-17-2

Molecular Formula

C10H13BrO

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The phosphorus tribromide (PBr₃) route is a classical approach for converting alcohols to alkyl bromides. For 1-(1-bromopropyl)-3-methoxybenzene, the precursor 3-(3-methoxyphenyl)propan-1-ol undergoes bromination under anhydrous conditions. The reaction proceeds via nucleophilic displacement, where PBr₃ acts as both a Lewis acid and brominating agent.

Procedure :

  • Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), PBr₃ (1.2 equiv), anhydrous diethyl ether.

  • Conditions : The alcohol is dissolved in diethyl ether under nitrogen atmosphere. PBr₃ is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is quenched with ice-water, extracted with dichloromethane (DCM), and purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1).

Yield : 78–85% (isolated as a colorless liquid).

Optimization Insights

Excess PBr₃ ensures complete conversion, but stoichiometric imbalances lead to diastereomer formation. Temperature control is critical; side reactions such as ether formation or elimination dominate above 40°C.

Appel Reaction for Halogen Exchange

General Protocol

The Appel reaction, employing carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃), provides a mild alternative for bromination. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Procedure :

  • Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), PPh₃ (1.3 equiv), bromine (Br₂, 1.3 equiv), imidazole (1.3 equiv), anhydrous DCM.

  • Conditions : PPh₃ and imidazole are dissolved in DCM at 0°C. Br₂ is added slowly, followed by the alcohol. The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

  • Workup : The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated. Purification uses silica gel chromatography (hexane).

Yield : 65–72% (higher purity compared to PBr₃ method).

Advantages and Limitations

The Appel reaction offers superior selectivity for primary alcohols and minimizes rearrangement. However, stoichiometric PPh₃ generates triphenylphosphine oxide as a byproduct, complicating large-scale purification.

Tosylate Displacement with Bromide

Two-Step Tosylation-Bromination

This method involves converting the alcohol to a tosylate intermediate, followed by nucleophilic bromide displacement. It is ideal for substrates prone to elimination.

Step 1: Tosylation

  • Reagents : 3-(3-Methoxyphenyl)propan-1-ol (1.0 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), triethylamine (Et₃N, 2.0 equiv), DMAP (catalytic), DCM.

  • Conditions : Stirred at room temperature for 12 hours.

  • Product : 3-(3-Methoxyphenyl)propyl tosylate (92% yield).

Step 2: Bromide Displacement

  • Reagents : Tosylate (1.0 equiv), tetrabutylammonium bromide (TBAB, 1.2 equiv), acetone.

  • Conditions : Refluxed at 60°C for 6 hours.

  • Workup : Solvent removal and chromatography (hexane/ethyl acetate).

Overall Yield : 68–75%.

Scalability Considerations

The tosylate route is easily scalable, as intermediates are stable and storage-friendly. However, the two-step process increases production time and cost.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Key Advantage
PBr₃ Bromination78–85ModerateHighRapid, single-step
Appel Reaction65–72HighModerateMild conditions, selectivity
Tosylate Displacement68–75HighHighAvoids direct Br₂ handling

Key Observations :

  • The Appel reaction achieves the highest purity but requires meticulous stoichiometry.

  • Tosylate displacement is preferred for industrial-scale synthesis due to intermediate stability.

  • PBr₃ remains the fastest method but risks side reactions at elevated temperatures.

Industrial Production Techniques

Continuous Flow Bromination

Modern facilities adopt continuous flow reactors to enhance safety and yield. For example, a microreactor system mixing 3-(3-methoxyphenyl)propan-1-ol and PBr₃ at 50°C achieves 90% conversion in 10 minutes, outperforming batch processes.

Solvent Recycling

Hexane and DCM are recovered via distillation, reducing waste and cost. Solvent recycling lowers the environmental impact by 40% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-propyl-3-methoxybenzene.

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 1-propyl-3-methoxybenzene.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(1-Bromopropyl)-3-Methoxybenzene and Related Compounds

Compound Name Molecular Formula Substituents Key Features
This compound C₁₀H₁₃BrO -Br on propyl; -OCH₃ at C3 High polarity due to methoxy group
(3-Bromopropyl)benzene C₉H₁₁Br -Br on propyl; no methoxy Lower polarity; higher lipophilicity
1-(2-Bromoethoxy)-3-Methoxybenzene C₉H₁₁BrO₂ -Br on ethoxy; -OCH₃ at C3 Shorter alkyl chain; altered reactivity
1-Bromo-4-(1-Bromopropyl)benzene C₉H₁₀Br₂ Dual bromination (propyl + ring) Enhanced electrophilicity
1-(Bromomethyl)-3-Methoxybenzene C₈H₉BrO -Br on methyl; -OCH₃ at C3 Smaller size; higher volatility

Key Observations :

  • The methoxy group in this compound increases polarity compared to non-oxygenated analogs like (3-bromopropyl)benzene, influencing solubility and reaction kinetics .
  • Chain length (propyl vs. ethyl or methyl) affects steric hindrance and reactivity. For example, 1-(2-bromoethoxy)-3-methoxybenzene exhibits faster nucleophilic substitution due to reduced steric bulk .

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) and Mass Data

Compound Adduct Predicted CCS (Ų) m/z
This compound [M+H]⁺ 140.7 229.02226
[M+Na]⁺ 144.5 251.00420
[M-H]⁻ 141.8 227.00770
(3-Bromopropyl)benzene [M+H]⁺ ~135 (estimated) 199.08764

Insights :

  • The higher CCS values of this compound compared to (3-bromopropyl)benzene suggest a more extended molecular conformation due to the methoxy group .

Table 3: Hazard Profiles

Compound Hazard Statements Environmental Persistence
This compound H302, H315, H319, H335 No data available
1-Bromopropane (simpler analog) H336, H411 High soil mobility
(3-Bromopropyl)benzene H315, H319 Low biodegradability

Notes:

  • This compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .
  • Ecological data (e.g., bioaccumulation, toxicity) remain uncharacterized for most brominated aromatics, highlighting a research gap .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(1-bromopropyl)-3-methoxybenzene, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by a substitution reaction with 1,3-dibromopropane. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature control : Moderate temperatures (50–70°C) prevent side reactions like elimination.
  • Purification : Distillation or recrystallization ensures high purity (>95%) .
    • Advanced consideration : Continuous flow reactors in industrial settings improve scalability and yield .

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic insight : The methoxy group at the 3-position donates electron density via resonance, activating the benzene ring toward electrophilic substitution but deactivating adjacent positions for nucleophilic attack. This electronic effect directs nucleophiles (e.g., NaN₃, KCN) to the bromopropyl chain rather than the aromatic ring.
  • Experimental validation : Comparative studies with non-methoxy analogs (e.g., 1-bromopropylbenzene) show slower reaction rates in SN2 mechanisms due to steric hindrance from the methoxy group .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

  • Key methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.3–3.5 ppm, bromopropyl chain protons at δ 1.8–3.2 ppm) .
  • HPLC/GC-MS : Detects impurities (<5%) and verifies molecular weight (229.11 g/mol) .
    • Advanced tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for bromine (¹⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity and ecological impact data for this compound?

  • Data gaps : Current safety data sheets (SDS) lack acute/chronic toxicity, persistence, and bioaccumulation data .
  • Methodological approach :

  • In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity (IC₅₀).
  • Computational models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict ecotoxicological endpoints .
    • Case study : Similar brominated aromatics (e.g., 1-bromo-3-chlorobenzene) show moderate soil mobility, suggesting analogous environmental behavior .

Q. What strategies improve regioselectivity in elimination reactions involving this compound?

  • Reaction design :

  • Base selection : Strong bases (e.g., KOtBu) favor β-hydride elimination to form alkenes.
  • Solvent effects : Non-polar solvents (e.g., toluene) reduce competing substitution pathways.
    • Experimental optimization : Kinetic studies under varying temperatures (25–80°C) identify optimal conditions for alkene yield .

Q. What are the understudied biological activities of this compound, and how can they be systematically explored?

  • Current gaps : Preliminary data suggest tubulin inhibition in A549 lung cancer cells (IC₅₀ pending) but lack mechanistic details .
  • Proposed approaches :

  • Targeted assays : Screen against kinase or GPCR libraries to identify binding partners.
  • Metabolic stability studies : Use liver microsomes to evaluate pharmacokinetic profiles .

Comparative Analysis Table

Property This compound 1-(3-Chloropropyl)-4-Methoxybenzene 1-Bromopropylbenzene
Reactivity in SN2 Moderate (steric hindrance from -OCH₃)Higher (Cl⁻ better leaving group)High (no electron-donating groups)
Biological Activity Tubulin inhibition (A549 cells) Apoptosis induction (MCF-7 cells) Not studied
Environmental Mobility Unknown Moderate soil mobility High volatility

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